Imperatorin

Übersicht

Beschreibung

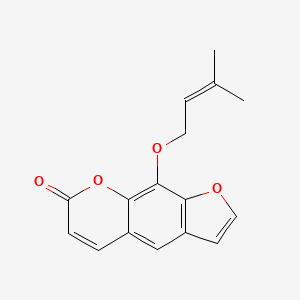

Es ist ein sekundärer Metabolit mit der Summenformel C16H14O4 und einem Molekulargewicht von 270,28 g/mol . Imperatorin ist bekannt für seine weißen, langen, feinen Nadeln oder Kristalle und hat einen Schmelzpunkt von 101 °C . Diese Verbindung ist in Wasser unlöslich, aber leicht löslich in unpolaren Lösungsmitteln .

Wirkmechanismus

Imperatorin, also known as 8-Isoamylenoxypsoralen, Marmelosin, or Ammidin, is a furanocoumarin derivative that has been studied for its diverse pharmacological properties .

Target of Action

This compound has been found to interact with several targets, including:

- CREB1 (cAMP response element-binding protein 1) : this compound directly binds to CREB1, inhibiting its phosphorylation and nuclear translocation .

- MCL-1 (Myeloid cell leukemia 1) : this compound targets MCL-1, an important anti-apoptotic protein belonging to the Bcl-2 family .

- NO Synthesis and BChE (Butyrylcholinesterase) : this compound is an effective inhibitor of NO synthesis and BChE .

Mode of Action

This compound’s interaction with its targets leads to several changes:

- CREB1 : The direct binding of this compound to CREB1 inhibits its phosphorylation, nuclear translocation, and interaction with the TGFβ2 promoter, repressing TGFβ2 expression .

- MCL-1 : this compound sensitizes CD133+ lung cancer cells to γδ T cell-mediated cytotoxicity by targeting MCL-1 .

- NO Synthesis and BChE : this compound inhibits NO synthesis and BChE, although the exact mechanism is not fully understood .

Biochemical Pathways

This compound affects several biochemical pathways:

- PTEN-PI3K-AKT-mTOR/p21 Pathway : this compound induces autophagy and G0/G1 phase arrest via this pathway in human osteosarcoma cells .

- Nrf2/HO-1 Signaling Pathway : this compound alleviates ROS-mediated airway remodeling by targeting this pathway .

- MAPK and NF-κB Pathways : this compound inhibits these pathways, contributing to its protective effects .

Pharmacokinetics

This compound is insoluble in water and easily soluble in nonpolar solvents . .

Result of Action

This compound’s action results in several molecular and cellular effects:

- Inhibition of Cell Proliferation : this compound suppresses tumor growth by inducing autophagy promotion and G0/G1 phase arrest .

- Reduction of Inflammation : this compound treatment attenuates the production of inflammatory cytokines and inflammatory cells .

- Inhibition of Apoptosis : this compound inhibits apoptosis through the downregulation of Bax, Caspase-3, and upregulation of Bcl-2 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound can improve the learning and memory function in vascular dementia model mice . .

Wissenschaftliche Forschungsanwendungen

Imperatorin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Beispielsweise wurde gezeigt, dass es die Aktivität der Phosphodiesterase PDE4 hemmt, wobei eine signifikante Präferenz für PDE4B gegenüber PDE4A gezeigt wird . Zusätzlich erhöht this compound die Melaninproduktion durch die cAMP-abhängige Proteinkinase (PKA)/cAMP-responsiven Element-bindenden Protein (CREB)-abhängige Hochregulierung des mit Mikrophtalmie assoziierten Transkriptionsfaktors (MITF) . Es beeinflusst auch das Herz-Kreislauf-System und hat antioxidative Eigenschaften .

Biochemische Analyse

Biochemical Properties

Imperatorin interacts with various enzymes and proteins. It has been identified as an inhibitor of the phosphodiesterase PDE4 , showing a significant preference for PDE4B over PDE4A . This compound also exhibits inhibitory activity against acetylcholinesterase (AChE) , which plays a crucial role in neurotransmission .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it significantly reduces the viability of HeLa cells and laryngeal carcinoma (Hep-2) cells by inducing apoptosis . In addition, this compound promotes the uptake of various drugs in Caco-2 cells, possibly through the reduction of cell membrane potential and decrease of P-glycoprotein (P-gp)-mediated drug efflux .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to increase melanin synthesis through the cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA)/cAMP-responsive element-binding protein (CREB)-dependent upregulation of microphthalmia-associated transcription factor (MITF), a key transcription factor in melanogenesis . Furthermore, this compound directly interacts with multiple residues situated within the transmembrane substrate-binding pocket of ABCG2, a drug transporter .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound administered at the doses of 5 and 10 mg/kg prior to the injection of scopolamine improved memory acquisition and consolidation impaired by scopolamine .

Metabolic Pathways

This compound is involved in various metabolic pathways. Oxidation metabolism is the main metabolic pathway of this compound . In plants, this compound is synthesized through the shikimic acid pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is actively transported from blood to brain across the blood-brain barrier by passive and carrier-mediated transporter .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Imperatorin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Extraktion aus pflanzlichen Materialien unter Verwendung von Lösungsmitteln wie Benzol, gefolgt von der Trennung mittels Säulenchromatographie . Ein anderes Verfahren beinhaltet die Biosynthese aus Umbelliferon, einem Cumarinderivat .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound oft aus Pflanzen wie Angelica archangelica, Angelica dahurica und Cnidium monnieri extrahiert . Der Extraktionsprozess beinhaltet typischerweise das Rückflussköcheln der luftgetrockneten und pulverisierten Wurzeln dieser Pflanzen mit Benzol, gefolgt von der Reinigung durch Säulenchromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Imperatorin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden oft Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene, Säuren und Basen beinhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, variieren je nach den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien. So kann die Oxidation zur Bildung hydroxylierter Derivate führen, während die Reduktion reduzierte Furanocumarinverbindungen erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Imperatorin ähnelt anderen Furanocumarinen wie Psoralen, Bergapten und Xanthotoxin . Es ist in seinen spezifischen pharmakologischen Eigenschaften und seiner molekularen Struktur einzigartig. Zum Beispiel:

Xanthotoxin: Xanthotoxin ist ein weiteres Furanocumarin mit unterschiedlichen pharmakologischen Eigenschaften im Vergleich zu this compound.

Referenzen

Eigenschaften

IUPAC Name |

9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10(2)5-7-19-16-14-12(6-8-18-14)9-11-3-4-13(17)20-15(11)16/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOOJGVNMBJLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048737 | |

| Record name | Imperatorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Imperatorin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Imperatorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, Practically insoluble in cold water; very sparingly soluble in boiling water, Freely soluble in chloroform; soluble in benzene, alcohol, ether, petroleum ether, alkali hydroxides, Soluble in ethanol, ether, benzene, petroleum ether; very soluble in chloroform | |

| Record name | Imperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Imperatorin is a small molecule nature compound isolated from the root of Angelica dahurica, and has been shown to exhibit multiple bioeffector functions, including anti-cancer activity. However, the molecular mechanism underlying imperatorin in suppression of tumor growth is unknown. In this study, we aimed at elucidating the molecular mechanisms underlying imperatorin function and determining the efficacy of imperatorin in suppression of drug-resistant human liver cancer. We observed that imperatorin suppresses tumor cell growth through inducing apoptosis, and imperatorin is more effective in induction of multidrug-resistant human liver cancer cells in vitro. We further determined that imperatorin induces apoptosis through both extrinsic and intrinsic apoptosis pathway. At the molecular level, we identified Mcl-1 as the molecular target of imperatorin and determined that imperatorin induces proteosome-dependent Mcl-1 degradation to release Bak and Bax to trigger apoptosis in liver cancer cells. Consistent with its in vitro apoptosis induction activity, imperatorin exhibited potent activity against multidrug-resistant liver cancer xenograft growth in vivo. Taken together, we determined that imperatorin is a Mcl-1 degradation inducer that can effectively suppress multidrug-resistant human liver cancer growth in vivo, and thus holds great promise for development as an effective small molecule anti-cancer agent in human liver cancer therapy to overcome drug resistance., Imperatorin, a dietary furocoumarin, is found not only in medicinal plants, but also in popular culinary herbs, such as parsley and fennel. Recently, imperatorin has been shown to activate GPR119 in cells. Another GPR, GPR131, also called TGR5 or G-protein-coupled bile acid receptor 1 (GPBAR1), is known to regulate glucose metabolism. Additionally, TGR5 activation increases glucagon-like peptide (GLP-1) secretion to lower blood sugar levels in animals. Therefore, the present study aims to determine whether the effects of imperatorin on GLP-1 secretion are mediated by TGR5. First, we transfected cultured Chinese hamster ovary cells (CHO-K1 cells) with the TGR5 gene. Glucose uptake was confirmed in the transfected cells using a fluorescent indicator. Moreover, NCI-H716 cells, which secrete GLP-1, were used to investigate the changes in calcium concentrations and GLP-1 levels. In addition, streptozotocin (STZ)-induced type 1-like diabetic rats were used to identify the effects of imperatorin in vivo. Imperatorin dose-dependently increased glucose uptake in CHO-K1 cells expressing TGR5. In STZ diabetic rats, similar to the results in NCI-H716 cells, imperatorin induced a marked increase of GLP-1 secretion that was reduced, but not totally abolished, by a dose of triamterene that inhibited TGR5. Moreover, increases in GLP-1 secretion induced by imperatorin and GPR119 activation were shown in NCI-H716 cells. We demonstrated that imperatorin induced GLP-1 secretion via activating TGR5 and GPR119. Therefore, imperatorin shall be considered as a TGR5 and GPR119 agonist. | |

| Record name | Imperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from ether, long needles from hot water, Crystals from alcohol | |

CAS No. |

482-44-0 | |

| Record name | Imperatorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentosalen [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMPERATORIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imperatorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOSALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K713N25C78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imperatorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 °C | |

| Record name | Imperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imperatorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

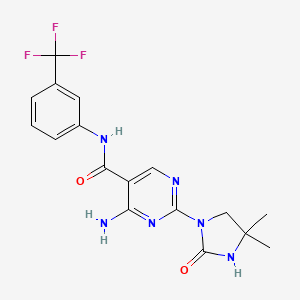

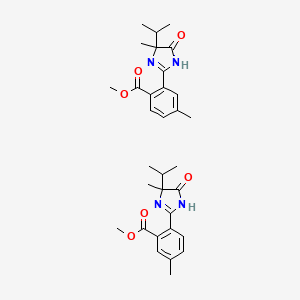

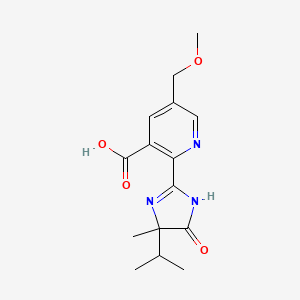

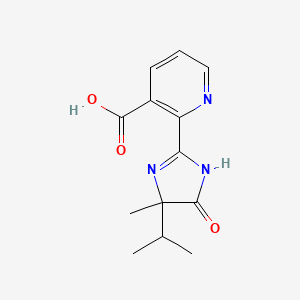

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)